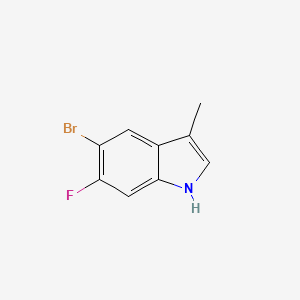
5-Bromo-6-fluoro-3-methylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-fluoro-3-methylindole: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoro-3-methylindole typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and methylation reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-6-fluoro-3-methylindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Selectfluor: Used for fluorination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
Chemistry: 5-Bromo-6-fluoro-3-methylindole is used as a building block in organic synthesis to create more complex molecules. Its unique substitution pattern makes it valuable for designing new compounds with potential biological activity .
Biology and Medicine: Indole derivatives, including this compound, have shown promise in medicinal chemistry. They are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other materials. The unique properties of this compound make it suitable for developing new materials with specific characteristics .
Mécanisme D'action
The mechanism of action of 5-Bromo-6-fluoro-3-methylindole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets . The exact pathways involved can vary based on the biological context and the specific derivatives used.
Comparaison Avec Des Composés Similaires
5-Bromoindole: Lacks the fluorine and methyl groups, making it less versatile in certain applications.
6-Fluoroindole: Lacks the bromine and methyl groups, which can affect its reactivity and biological activity.
3-Methylindole:
Uniqueness: 5-Bromo-6-fluoro-3-methylindole’s unique combination of substituents (bromine, fluorine, and methyl groups) provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields, offering advantages over similar compounds with fewer or different substituents .
Propriétés
Formule moléculaire |
C9H7BrFN |
|---|---|
Poids moléculaire |
228.06 g/mol |
Nom IUPAC |
5-bromo-6-fluoro-3-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3 |
Clé InChI |
RRNSTBQEQOKDRA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=CC(=C(C=C12)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















